An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl Methyl Sulfide
An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl Methyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl methyl sulfide (B99878) (EMS), also known as methylthioethane, is a volatile, colorless liquid with a characteristic pungent odor. As a simple thioether, it serves as a fundamental building block in organic synthesis and is a subject of interest in atmospheric chemistry and as a flavoring agent. This technical guide provides a comprehensive overview of the physical and chemical properties of ethyl methyl sulfide, including detailed experimental protocols for their determination and characterization. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who may encounter or utilize this compound in their work.
Physical Properties
Ethyl methyl sulfide is characterized by its low boiling and melting points, and its miscibility with organic solvents. The quantitative physical properties of ethyl methyl sulfide are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C3H8S | [1] |
| Molecular Weight | 76.16 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Odor | Pungent, stench-like | [2] |
| Density | 0.842 g/mL at 25 °C | [3] |
| Boiling Point | 66-67 °C at 760 mmHg | [3] |
| Melting Point | -106 °C | [3] |
| Solubility | Insoluble in water; soluble in alcohols and oils. | [1] |
| Vapor Pressure | 272 mmHg at 37.7 °C | [3] |
| Refractive Index (n20/D) | 1.440 | [3] |
| Flash Point | -15 °C (5 °F) - closed cup | [3] |
Experimental Protocols for Physical Property Determination
The boiling point of ethyl methyl sulfide can be accurately determined using the Thiele tube method, which requires a small amount of the sample.[4]
-
Apparatus: Thiele tube, thermometer (calibrated), small test tube, capillary tube (sealed at one end), rubber band, heating source (Bunsen burner or oil bath).
-
Procedure:
-
A small amount of ethyl methyl sulfide (approximately 0.5 mL) is placed into the small test tube.
-
A capillary tube, with its open end downwards, is placed inside the test tube containing the sample.
-
The test tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
The assembly is placed in a Thiele tube containing heat-stable oil (e.g., mineral oil), ensuring the sample is immersed in the oil.
-
The side arm of the Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Heating is continued until a steady stream of bubbles is observed.
-
The heat source is then removed, and the apparatus is allowed to cool.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[4]
-
The density of ethyl methyl sulfide can be determined using a pycnometer or a digital density meter.
-
Apparatus: Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary fine bore), analytical balance.
-
Procedure:
-
The empty pycnometer is cleaned, dried, and its mass is accurately measured.
-
The pycnometer is filled with distilled water and placed in a constant temperature bath (e.g., 25 °C) until it reaches thermal equilibrium. The mass of the pycnometer filled with water is then measured.
-
The pycnometer is emptied, dried, and then filled with ethyl methyl sulfide.
-
The mass of the pycnometer filled with ethyl methyl sulfide is measured at the same constant temperature.
-
The density of ethyl methyl sulfide is calculated using the formula: Density of EMS = (mass of EMS / mass of water) * Density of water at the measurement temperature.
-
The refractive index, a measure of how light propagates through a substance, is a useful physical constant for identifying and assessing the purity of liquid samples.[5][6]
-
Apparatus: Abbe refractometer, constant temperature water bath, light source (sodium lamp, D line, 589 nm), dropper.
-
Procedure:
-
The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).
-
The prism of the refractometer is cleaned with a soft tissue and a suitable solvent (e.g., ethanol (B145695) or acetone) and allowed to dry completely.
-
A few drops of ethyl methyl sulfide are placed on the surface of the prism using a dropper.[5]
-
The prism is closed and the light source is adjusted to illuminate the sample.
-
While looking through the eyepiece, the adjustment knob is turned until the boundary between the light and dark fields is sharp and centered in the crosshairs.[5]
-
The refractive index is read from the scale. The temperature should be recorded as the refractive index is temperature-dependent.
-
Chemical Properties and Reactivity
Ethyl methyl sulfide exhibits reactivity typical of a thioether, primarily centered at the sulfur atom which is a nucleophilic center and can be readily oxidized.
Oxidation
The sulfur atom in ethyl methyl sulfide can be oxidized to form a sulfoxide (B87167) and further to a sulfone. This is a common and important reaction of thioethers.[7][8]
A general and environmentally friendly method for the oxidation of sulfides to sulfoxides uses hydrogen peroxide in glacial acetic acid.[8]
-
Reagents: Ethyl methyl sulfide, 30% hydrogen peroxide (H₂O₂), glacial acetic acid, dichloromethane (B109758) (CH₂Cl₂), aqueous sodium hydroxide (B78521) (NaOH), anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Procedure:
-
In a round-bottom flask, ethyl methyl sulfide (2 mmol) is dissolved in glacial acetic acid (2 mL).
-
To this solution, 30% hydrogen peroxide (8 mmol) is added dropwise with stirring at room temperature.
-
The reaction mixture is stirred at room temperature and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is neutralized with a 4 M aqueous solution of sodium hydroxide.
-
The product, ethyl methyl sulfoxide, is extracted with dichloromethane.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the pure sulfoxide.[8]
-
Alkylation
The sulfur atom in ethyl methyl sulfide is nucleophilic and can react with alkyl halides to form a trialkylsulfonium salt.[9]
A general procedure for the S-alkylation of thiols can be adapted for the alkylation of thioethers.[10]
-
Reagents: Ethyl methyl sulfide, an alkyl halide (e.g., methyl iodide), a suitable solvent (e.g., acetone (B3395972) or acetonitrile).
-
Procedure:
-
Ethyl methyl sulfide (1 mmol) is dissolved in the chosen solvent in a round-bottom flask.
-
The alkyl halide (1.1 mmol) is added to the solution.
-
The reaction mixture is stirred at room temperature or gently heated under reflux, with the reaction progress monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting crude sulfonium (B1226848) salt can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
-
Coordination Chemistry
As a soft ligand, the sulfur atom of ethyl methyl sulfide can coordinate to soft metal centers to form metal complexes.[11]
The synthesis of a metal complex with ethyl methyl sulfide would typically involve the reaction of a metal salt with the thioether ligand in a suitable solvent.[12]
-
Reagents: Ethyl methyl sulfide, a metal salt (e.g., copper(II) nitrate), a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Procedure:
-
The metal salt (e.g., Cu(NO₃)₂·3H₂O, 1 mmol) is dissolved in the solvent in a reaction flask.
-
Ethyl methyl sulfide (1-2 molar equivalents) is added to the solution of the metal salt.
-
The reaction mixture is stirred at room temperature for a specified period.
-
The formation of a precipitate may indicate the formation of the complex, which can then be isolated by filtration.
-
The isolated solid is washed with the solvent and dried under vacuum.
-
The resulting complex can be characterized by techniques such as IR spectroscopy, elemental analysis, and single-crystal X-ray diffraction.
-
Spectroscopic Data
Spectroscopic techniques are essential for the structural elucidation and identification of ethyl methyl sulfide.
| Spectroscopic Data | Key Features | Reference(s) |
| ¹H NMR | Signals corresponding to the ethyl and methyl protons. | N/A |
| ¹³C NMR | Signals for the two distinct carbon atoms of the ethyl group and the carbon of the methyl group. | N/A |
| Infrared (IR) | C-H stretching and bending vibrations. C-S stretching vibration. | [1] |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z = 76. Fragmentation pattern characteristic of a thioether. | [1] |
Experimental Protocols for Spectroscopic Analysis
-
Sample Preparation: A small amount of ethyl methyl sulfide is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard (e.g., tetramethylsilane, TMS) may be added.
-
Data Acquisition: The ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer. Typical parameters for ¹H NMR include a frequency of 400 MHz, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds. For ¹³C NMR, a higher number of scans is typically required.
-
Sample Preparation: A drop of neat liquid ethyl methyl sulfide is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, a solution of the compound in a suitable solvent (e.g., CCl₄) can be prepared and placed in a liquid cell.
-
Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates or the solvent is recorded first and subtracted from the sample spectrum.
-
Sample Introduction: For a volatile compound like ethyl methyl sulfide, gas chromatography-mass spectrometry (GC-MS) is a common method. The sample is injected into a gas chromatograph, where it is vaporized and separated from other components before entering the mass spectrometer. Direct injection via a heated probe can also be used.[13]
-
Ionization: Electron ionization (EI) is a standard method for generating ions.
-
Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).
Synthesis of Ethyl Methyl Sulfide
One common method for the synthesis of unsymmetrical sulfides like ethyl methyl sulfide is through the reaction of a thiol with an alkyl halide.
Experimental Workflow for the Synthesis of Ethyl Methyl Sulfide
Caption: Workflow for the synthesis of ethyl methyl sulfide.
Biological Relevance and Applications
Ethyl methyl sulfide is found naturally in some foods and has been identified as a volatile organic compound in certain biological processes.[14] In the context of drug development, while not a therapeutic agent itself, its thioether functional group is present in some drug molecules. The study of its chemical properties, particularly its metabolism via oxidation, can provide insights into the metabolic fate of more complex drug candidates containing a thioether moiety. Furthermore, due to its strong odor, it has applications as an odorant for natural gas to aid in leak detection.[2]
Safety Information
Ethyl methyl sulfide is a highly flammable liquid and vapor. It should be handled in a well-ventilated area, away from sources of ignition. It is also an irritant. Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This technical guide has provided a comprehensive overview of the key physical and chemical properties of ethyl methyl sulfide. The inclusion of detailed experimental protocols for the determination of these properties and for conducting fundamental chemical transformations offers a practical resource for laboratory work. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and utilization of this fundamental organic compound.
References
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- 3. Ethyl methyl sulfide 96 624-89-5 [sigmaaldrich.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Ethyl methyl sulfoxide (1669-98-3) for sale [vulcanchem.com]
- 8. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. jmaterenvironsci.com [jmaterenvironsci.com]
- 11. Synthesis and Characterization of bis[(2-ethyl-5-methyl-imidazo-4-yl)methyl]Sulfide and Its Coordination Behavior toward Cu(II) as a Possible Approach of a Copper Site Type I - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and characterization of different complexes derived from Schiff base and evaluation as a potential anticancer, antimicrobial, and insecticide agent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MASS SPECTROMETRY-BASED METABOLOMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Human Metabolome Database: Showing metabocard for Ethyl methyl sulfide (HMDB0031238) [hmdb.ca]
